molecular formula C42H56N8O9 B1175267 PSEUDOSTELLARIN G CAS No. 156525-71-2

PSEUDOSTELLARIN G

Cat. No.: B1175267
CAS No.: 156525-71-2
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Description

Pseudostellarin G (CAS: 156525-71-2) is a cyclic peptide isolated from the roots of Pseudostellaria heterophylla, a plant used in traditional Chinese medicine. Its chemical formula is C₄₂H₅₆N₈O₉, with a molecular weight of 816.94 g/mol . Key physicochemical properties include a predicted density of 1.33 g/cm³, a melting point of 267°C (decomposition), and storage recommendations at −20°C to maintain stability .

Properties

CAS No.

156525-71-2

Molecular Formula

C42H56N8O9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Chemical Properties of Pseudostellarin G and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
This compound C₄₂H₅₆N₈O₉ 816.94 Cyclic octapeptide with Leu and Phe residues P. heterophylla roots
Pseudostellarin C Not provided ~750 (estimated) Cyclic heptapeptide; lacks Leu residue P. heterophylla roots
Pseudostellarin D Not provided ~800 (estimated) Similar cyclic structure; higher Gly content Fujian-sourced P. heterophylla
Dianthin E Not provided ~700 (estimated) Linear peptide with Cys145/Gln189 binding TCM database

Key Observations :

  • This compound’s larger molecular weight and cyclic structure may enhance stability compared to linear analogs like Dianthin E .
  • Regional variations in P. heterophylla (e.g., Fujian vs. other Chinese regions) influence pseudostellarin concentrations, with Pseudostellarins D, E, and F being more abundant in Fujian samples .

Bioactivity and Target Interactions

Table 2: Binding Interactions and Bioactivity

Compound Target Protein Binding Residues Docking Score Toxicity Profile
This compound Not studied N/A N/A Unknown
Pseudostellarin C SARS-CoV-2 3CLpro His41, Cys145, Glu166, His164 0.77 Immunotoxic
Dianthin E SARS-CoV-2 3CLpro Cys145, Gln189, Glu166, Ser144 0.74 None reported
Naldemedine SARS-CoV-2 3CLpro Ser144, Arg188, Cys145, His41 0.75 None reported

Key Findings :

  • Pseudostellarin C shows strong binding to SARS-CoV-2 3CLpro (docking score: 0.77), likely due to interactions with catalytic residues (His41, Cys145) .
  • Dianthin E exhibits comparable binding (score: 0.74) but lacks toxicity, making it a safer candidate .

Pharmacological Gaps and Research Needs

  • This compound: No data exist on its protein-binding interactions or toxicity. Computational modeling (e.g., molecular docking) could predict its affinity for targets like 3CLpro .
  • Regional Variability : Fujian-sourced P. heterophylla has higher pseudostellarin content, suggesting geographical origin impacts compound efficacy .

Q & A

Basic Research Questions

Q. How can I conduct a comprehensive literature review on PSEUDOSTELLARIN G using academic databases?

  • Methodological Answer :

Keyword Optimization : Use Google Scholar with advanced operators like intitle:"this compound" to find articles where the term appears in titles, or author:"Smith" to locate works by specific authors .

Phrase Search : Enclose terms in quotes (e.g., "this compound biosynthesis") to retrieve exact matches .

Citation Tracking : Use "Cited by" and "Related articles" features to identify seminal studies and newer research .

Alerts : Set up email alerts in Google Scholar to stay updated on new publications .

  • Table 1 : Effective Google Scholar Search Strategies
Operator/FeatureExamplePurpose
intitle:intitle:"this compound"Focus on core studies
filetype:PDF"this compound" filetype:PDFAccess full-text articles
source:source:Journal of Natural ProductsFilter by journal

Q. What are standard protocols for isolating and characterizing this compound?

  • Methodological Answer :

Extraction : Use chromatography (e.g., HPLC) with solvent systems tailored to the compound’s polarity .

Characterization : Employ NMR and mass spectrometry for structural elucidation; compare data with published spectra .

Purity Validation : Report melting points, HPLC retention times, and spectral purity indices to ensure reproducibility .

Advanced Research Questions

Q. How to design experiments to assess the bioactivity of this compound against specific molecular targets?

  • Methodological Answer :

Assay Selection : Use in vitro enzyme inhibition assays (e.g., kinase activity) with positive/negative controls .

Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values; use statistical tools like GraphPad Prism .

Mechanistic Studies : Combine knockdown (siRNA) or overexpression models to validate target engagement .

Q. How to resolve contradictions in reported data on this compound’s pharmacological effects?

  • Methodological Answer :

Method Audit : Compare extraction protocols, solvent systems, and bioassay conditions across studies .

Replication : Reproduce conflicting experiments with standardized controls (e.g., cell lines, incubation times) .

Meta-Analysis : Use tools like RevMan to statistically synthesize data from multiple studies and identify outliers .

Q. What strategies can optimize the synthetic pathway of this compound?

  • Methodological Answer :

Retrosynthetic Analysis : Break down the compound into feasible intermediates using tools like SciFinder .

Catalyst Screening : Test palladium-catalyzed cross-coupling or enzymatic methods for stereochemical control .

Yield Tracking : Compare yields at each step using LC-MS and adjust reaction conditions (temperature, solvent) iteratively .

Data Management and Validation

Q. How to ensure reproducibility in this compound research?

  • Methodological Answer :

Detailed Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry: include raw spectra, chromatograms, and step-by-step protocols in supplementary materials .

Open Data : Deposit datasets in repositories like Zenodo or Figshare with unique DOIs .

Peer Review : Use platforms like Protocols.io for pre-publication validation of methods .

Ethical and Strategic Considerations

Q. How to formulate a research question on this compound that addresses gaps in current knowledge?

  • Methodological Answer :

FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

PICO Framework : Structure questions around Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcome (apoptosis rates) .

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